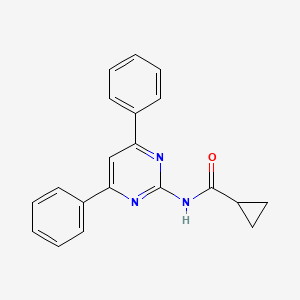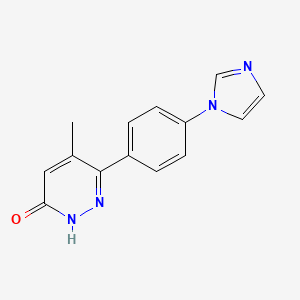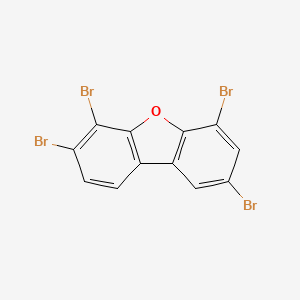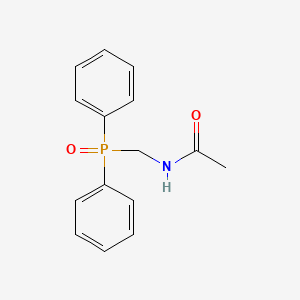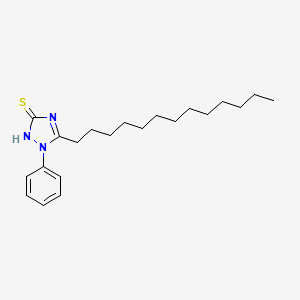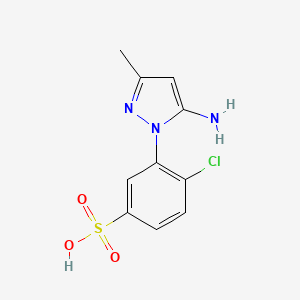
Benzenesulfonic acid, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid is a complex organic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a chlorobenzenesulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Substitution reactions: The pyrazole ring is then functionalized with an amino group and a methyl group through nucleophilic substitution reactions.
Attachment to the chlorobenzenesulfonic acid: The functionalized pyrazole is then coupled with 4-chlorobenzenesulfonic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfonamide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-amino-3-methyl-1h-pyrazol-1-yl)benzenesulfonic acid: Lacks the chlorine atom, which may affect its reactivity and applications.
4-chloro-3-(5-amino-1h-pyrazol-1-yl)benzenesulfonic acid: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
68227-68-9 |
|---|---|
Fórmula molecular |
C10H10ClN3O3S |
Peso molecular |
287.72 g/mol |
Nombre IUPAC |
3-(5-amino-3-methylpyrazol-1-yl)-4-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C10H10ClN3O3S/c1-6-4-10(12)14(13-6)9-5-7(18(15,16)17)2-3-8(9)11/h2-5H,12H2,1H3,(H,15,16,17) |
Clave InChI |
LVSMGNXVKQOJGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)N)C2=C(C=CC(=C2)S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


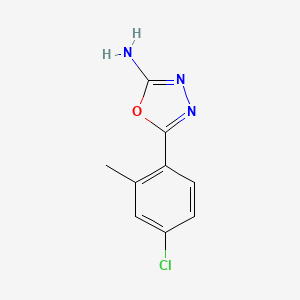
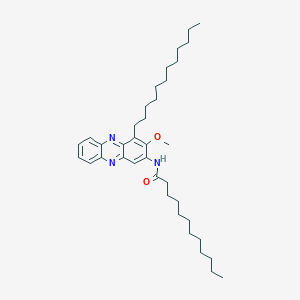
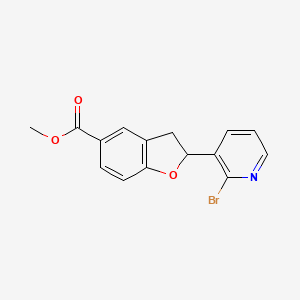
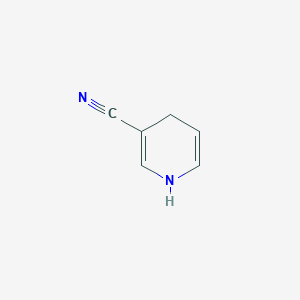
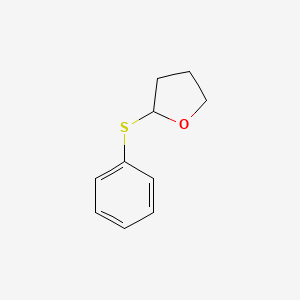
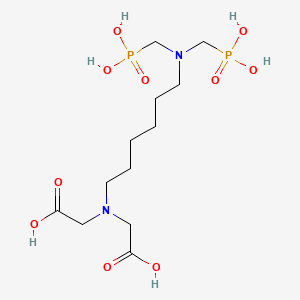
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)
